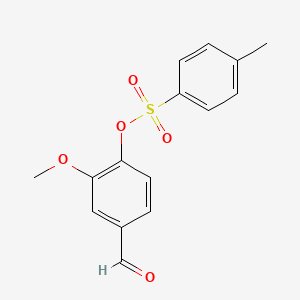

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVNIQOBWMMUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365818 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246224-09-9 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-formyl-2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+4-formyl-2-methoxyphenolpyridine4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: 4-Carboxy-2-methoxyphenyl 4-methylbenzenesulfonate

Reduction: 4-Hydroxymethyl-2-methoxyphenyl 4-methylbenzenesulfonate

Substitution: Products depend on the nucleophile used in the reaction

Scientific Research Applications

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in various organic reactions to introduce functional groups.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonate Substituents

The presence, position, and type of substituents on the sulfonate ring significantly alter reactivity and biological behavior. Key comparisons include:

| Compound Name | Structural Difference | Impact on Properties |

|---|---|---|

| 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate | Nitro group at 3-position on sulfonate ring | Enhanced electrophilicity due to nitro group; increased potential for redox-related biological activity |

| 4-Formyl-2-methoxyphenyl 4-nitrobenzenesulfonate | Lacks methyl group on sulfonate ring | Reduced steric hindrance; higher solubility in polar solvents compared to methylated analogs |

| 4-Formyl-2-methoxyphenyl 3-nitrobenzenesulfonate | Nitro group at 3- vs. 4-position | Altered regioselectivity in electrophilic substitutions; distinct binding interactions in biological systems |

| 2-Chloro-4-formyl-6-methoxyphenyl benzoate | Benzoate ester instead of sulfonate | Reduced hydrogen-bonding capacity; differences in hydrolysis rates and enzyme inhibition profiles |

Key Insight : The methyl group on the sulfonate ring in 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate balances solubility and steric effects, while the absence of a nitro group simplifies its redox behavior compared to nitro-containing analogs.

Esters and Carbamates: Functional Group Variations

Replacing the sulfonate group with esters or carbamates leads to divergent reactivity and applications:

Key Insight : Sulfonate esters like this compound exhibit stronger hydrogen-bonding and ionic interactions compared to neutral esters, making them more suitable for enzyme-targeted studies .

Substituent Position and Bioactivity

The position of substituents on the aromatic rings profoundly affects bioactivity:

| Compound Name | Substituent Configuration | Biological Activity |

|---|---|---|

| This compound | Formyl (4), methoxy (2), methyl (4) | Hypothesized carbonic anhydrase inhibition based on sulfonate interactions |

| 4-(Benzyloxy)-2-methoxyphenyl Formate | Benzyloxy (4), methoxy (2) | Enhanced membrane permeability due to benzyl group; explored in antimicrobial studies |

| Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | Long alkyl chain | Improved lipophilicity for membrane-based applications; used in nanocarrier systems |

Key Insight : The 4-formyl-2-methoxy substitution pattern in the target compound optimizes interactions with enzymes like carbonic anhydrase, while its methylbenzenesulfonate group enhances stability in aqueous environments .

Biological Activity

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with significant potential in medicinal and biological chemistry. This compound features a formyl group, a methoxy group, and a sulfonate moiety, which contribute to its unique chemical properties and biological activities. Research has indicated that it may possess antimicrobial and anticancer properties, making it a subject of interest in various scientific studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H13O4S

- Molecular Weight : 293.33 g/mol

The compound is classified as an aromatic sulfonate due to the presence of a benzene ring and a sulfonate group derived from 4-methylbenzenesulfonic acid. Its synthesis typically involves the reaction of 4-formyl-2-methoxyphenol with 4-methylbenzenesulfonyl chloride, leading to the formation of the sulfonate ester.

The biological activity of this compound is primarily attributed to its electrophilic nature, particularly due to the formyl group. This allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may interact with various molecular targets, such as enzymes or receptors, leading to diverse biochemical effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells.

Table 1: IC50 Values for Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Formyl-2-methoxyphenyl | HT-29 | X |

| 4-Formyl-2-methoxyphenyl | M21 | Y |

| 4-Formyl-2-methoxyphenyl | MCF7 | Z |

Note: Specific IC50 values (X, Y, Z) need to be obtained from experimental data.

Case Studies

Several studies have focused on the biological evaluation of derivatives of this compound. For example:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of various PIB-SO derivatives on different cancer cell lines. The results indicated that specific derivatives exhibited significant antiproliferative activity at micromolar concentrations .

- Cell Cycle Analysis : Another investigation explored how these compounds affect cell cycle progression in cancer cells, revealing that certain derivatives could block cell cycle progression at the G2/M phase, which is critical for cancer therapy .

Q & A

Basic: What are the standard synthetic routes for 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate, and how are yields optimized?

Answer:

The compound is typically synthesized via sulfonation of 4-formyl-2-methoxyphenol using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like aldehyde oxidation .

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water yields pure product (88% reported) .

Yield optimization : Excess sulfonyl chloride (1.2–1.5 equiv) and slow reagent addition improve efficiency. Monitoring by TLC ensures reaction completion.

Basic: How are spectroscopic techniques (FT-IR, NMR) employed to confirm the structure of this compound?

Answer:

- FT-IR : Key peaks include:

- 1684 cm⁻¹ : C=O stretch of the aldehyde group.

- 1357 cm⁻¹ and 1176 cm⁻¹ : Asymmetric and symmetric SO₂ stretches of the sulfonate .

- ¹H NMR (CDCl₃) :

- ¹³C NMR : Confirmatory signals for the aldehyde carbon (~190 ppm) and sulfonate-attached carbons (~144–127 ppm) .

Advanced: How does crystallographic analysis resolve ambiguities in the molecular conformation of sulfonate derivatives like this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving:

- Torsional angles : Determines spatial arrangement of the sulfonate and methoxy groups.

- Hydrogen bonding : For example, in analogous sulfonate salts, N–H⋯O interactions stabilize the crystal lattice (e.g., 2-aminoanilinium 4-methylbenzenesulfonate chains along the [010] axis) .

- Software tools : SHELX programs refine structures using least-squares methods, with R-factors <0.05 for high-resolution data .

Example : In related compounds, deviations in bond angles (e.g., C–S–O ~105–110°) highlight steric effects from substituents .

Advanced: What computational methods are used to predict the reactivity of the aldehyde group in this compound?

Answer:

- DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. The aldehyde’s LUMO is often the reactive center for Schiff base formation .

- Molecular docking : Used in medicinal chemistry to evaluate interactions with biological targets (e.g., EGFR inhibition studies for thiazolidinone derivatives synthesized from this compound) .

- Vibrational analysis : Matches experimental FT-IR/Raman spectra with computed modes (e.g., scaling factors for B3LYP/6-31G(d)) .

Advanced: How do competing electronic effects (e.g., methoxy vs. sulfonate groups) influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing sulfonate : Deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group.

- Methoxy group : Ortho/para-directing but electron-donating, competing with sulfonate effects. This duality complicates regioselectivity in reactions like nitration or halogenation .

- Case study : In trifluoromethanesulfonate analogs, the aldehyde participates in nucleophilic additions (e.g., Gabriel-Cromwell aziridine synthesis), while sulfonate stabilizes transition states via resonance .

Basic: What are the documented applications of this compound as a synthetic intermediate?

Answer:

- Medicinal chemistry : Precursor for thiazolidinones with anti-cancer activity (e.g., HepG2 inhibition via EGFR targeting) .

- Organocatalysis : Aldehyde moiety serves as a site for imine formation in asymmetric catalysis .

- Material science : Sulfonate group enhances solubility for polymer functionalization .

Advanced: How do solvent polarity and proticity affect the stability of this compound?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize the sulfonate via solvation but may accelerate aldehyde oxidation.

- Protic solvents (MeOH, H₂O) : Risk of sulfonate hydrolysis under acidic/basic conditions.

- Degradation studies : HPLC monitoring shows <5% decomposition in anhydrous DCM over 72 hours, versus >20% in aqueous ethanol (pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.